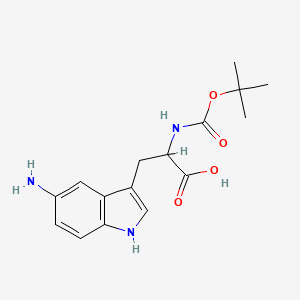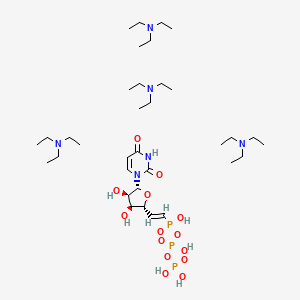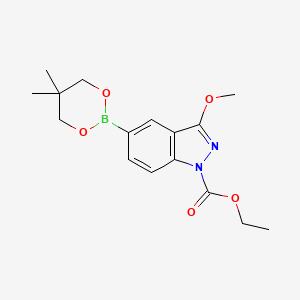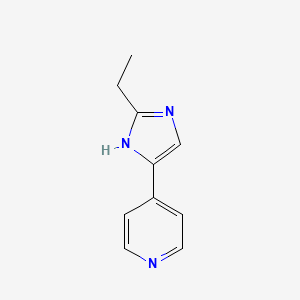
4-(2-Ethyl-1H-imidazol-4-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Ethyl-1H-imidazol-4-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine rings in its structure allows it to participate in a variety of chemical reactions and interactions.
Métodos De Preparación
The synthesis of 4-(2-Ethyl-1H-imidazol-4-yl)pyridine typically involves the construction of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Análisis De Reacciones Químicas
4-(2-Ethyl-1H-imidazol-4-yl)pyridine can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced imidazole derivatives .
Aplicaciones Científicas De Investigación
4-(2-Ethyl-1H-imidazol-4-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of antimicrobial and anticancer agents.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 4-(2-Ethyl-1H-imidazol-4-yl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, which is important in enzyme inhibition or activation .
Comparación Con Compuestos Similares
4-(2-Ethyl-1H-imidazol-4-yl)pyridine can be compared with other imidazole and pyridine derivatives:
Imidazole derivatives: Compounds like 1H-imidazole and 2-methylimidazole share the imidazole ring but differ in their substitution patterns and reactivity.
Pyridine derivatives: Compounds such as 2-ethylpyridine and 4-methylpyridine share the pyridine ring but have different substituents, affecting their chemical behavior.
The uniqueness of this compound lies in the combination of both imidazole and pyridine rings, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H11N3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
4-(2-ethyl-1H-imidazol-5-yl)pyridine |
InChI |
InChI=1S/C10H11N3/c1-2-10-12-7-9(13-10)8-3-5-11-6-4-8/h3-7H,2H2,1H3,(H,12,13) |
Clave InChI |
RRHSJERXOOITCS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=C(N1)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15199146.png)
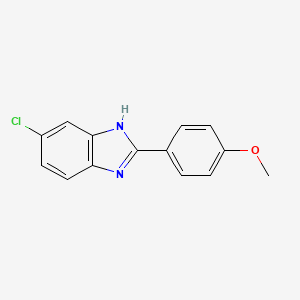
![1-(1H-Benzo[d]imidazol-2-yl)propan-1-one](/img/structure/B15199165.png)
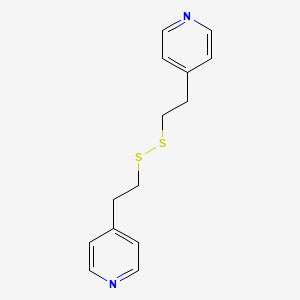

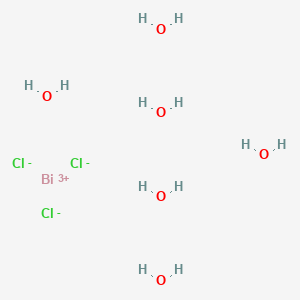
![[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol](/img/structure/B15199175.png)
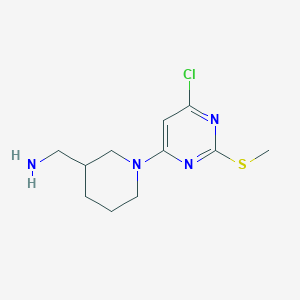
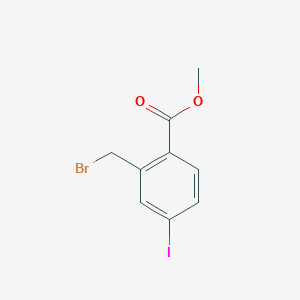
![5-(methylthio)-1H-benzo[d]imidazol-2-amine](/img/structure/B15199211.png)
